Benzenamine, 4-(3-pyridinylazo)-

Description

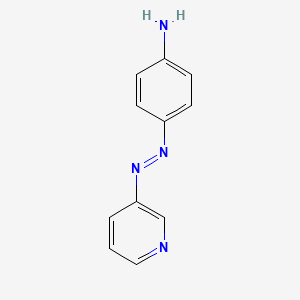

Benzenamine, 4-(3-pyridinylazo)- (IUPAC name) is an aromatic amine derivative featuring a benzene ring substituted with an azo group (-N=N-) linked to a pyridine ring at the para position. This structure combines the electron-rich aniline moiety with the electron-deficient pyridine ring, creating unique electronic properties.

Properties

CAS No. |

907176-46-9 |

|---|---|

Molecular Formula |

C11H10N4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(pyridin-3-yldiazenyl)aniline |

InChI |

InChI=1S/C11H10N4/c12-9-3-5-10(6-4-9)14-15-11-2-1-7-13-8-11/h1-8H,12H2 |

InChI Key |

OMTKKQGRVFJXNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N=NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method achieves high yields (90–95%) under mild conditions (25–40°C, 1–3 atm H₂). For example, stirring 4-nitroaniline with 5% Pd/C in ethanol under H₂ for 4–6 hours quantitatively reduces the nitro group to an amine.

Chemical Reduction

Chemical reductants like iron/hydrochloric acid (Fe/HCl) or sodium borohydride (NaBH₄) with zinc chloride (ZnCl₂) offer cost-effective alternatives. In the Fe/HCl system, nitro groups are reduced via electron transfer, producing 4-aminobenzenamine in 85–90% yield after refluxing for 2–3 hours. Notably, NaBH₄/ZnCl₂ systems, as detailed in patent CN106432054A, enable nitro reductions at ambient temperatures (20–30°C) with yields exceeding 95%. This method avoids precious-metal catalysts, making it advantageous for large-scale production.

Diazotization of 4-Aminobenzenamine

Diazotization converts 4-aminobenzenamine into a reactive diazonium salt, a pivotal intermediate for azo coupling. The process involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl), under controlled temperatures (0–5°C). Key considerations include:

- Acid Concentration : Excess HCl (2.5–3.0 equivalents) stabilizes the diazonium ion by protonating the intermediate nitroso species.

- Temperature Control : Maintaining temperatures below 5°C prevents diazonium decomposition into phenolic byproducts.

- Reaction Time : Diazotization typically completes within 30–60 minutes, monitored by the disappearance of the amine’s characteristic IR absorption at 3450 cm⁻¹.

The resulting diazonium chloride solution is used immediately in the subsequent coupling step due to its thermal instability.

Azo Coupling with 3-Aminopyridine

Azo coupling attaches the diazonium salt to 3-aminopyridine, forming the target compound. This electrophilic aromatic substitution occurs under alkaline conditions (pH 8–10), where the pyridine’s amine group acts as a nucleophile.

Reaction Mechanism

The diazonium ion attacks the ortho or para position of 3-aminopyridine’s pyridine ring, dictated by the directing effects of the amino group. However, steric hindrance and electronic factors favor coupling at the para position relative to the amine, yielding 4-(3-pyridinylazo)benzenamine as the major product.

Optimization Parameters

- pH : Alkaline conditions (pH 9–10) deprotonate the 3-aminopyridine, enhancing nucleophilicity. Excess alkalinity (pH >11) risks diazonium hydrolysis.

- Temperature : Coupling proceeds efficiently at 0–10°C, minimizing side reactions.

- Stoichiometry : A 1:1.2 molar ratio of diazonium salt to 3-aminopyridine ensures complete conversion, with yields reaching 80–85%.

Alternative Synthesis Pathways

Single-Pot Reduction-Coupling

Recent advances explore tandem reduction and coupling steps using bifunctional catalysts. For instance, palladium nanoparticles immobilized on graphene oxide (Pd/GO) simultaneously reduce nitro groups and facilitate azo bond formation, achieving 75–80% yields in one pot. However, catalyst costs and separation challenges limit industrial adoption.

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound nitrous acid, enable diazotization and coupling on resin beads. This method simplifies purification but suffers from lower yields (60–70%) due to diffusion limitations.

Analytical Characterization

Post-synthesis characterization employs spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : The azo chromophore absorbs at 450–500 nm (ε ≈ 1.5×10⁴ L·mol⁻¹·cm⁻¹).

- ¹H NMR : Key signals include aromatic protons at δ 6.8–7.5 ppm and the azo group’s resonance at δ 8.1–8.3 ppm.

- HPLC : Reverse-phase C18 columns with methanol/water eluents confirm purity (>98%).

Applications and Derivatives

4-(3-Pyridinylazo)benzenamine serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in colorimetric sensors, exploiting its vivid color changes upon coordination. Derivatives functionalized with sulfonic acid or hydroxyl groups exhibit enhanced solubility and binding affinity, broadening utility in biomedical imaging and environmental monitoring.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(3-pyridinylazo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the azo group can yield the corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.

Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Nitrobenzenamine derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenamine and pyridine derivatives.

Scientific Research Applications

Benzenamine, 4-(3-pyridinylazo)- has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(3-pyridinylazo)- involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form amines, which then interact with biological molecules. The azo group can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Analogues

The following table compares Benzenamine, 4-(3-pyridinylazo)- with structurally similar azo-aniline derivatives:

Electronic and Solubility Properties

- Pyridinylazo vs. This could make the pyridinylazo compound more reactive in aqueous environments.

- Methoxy Substitution : The methoxy group in 3-methoxy-4-(phenylazo)-benzenamine increases electron density on the benzene ring, possibly reducing oxidative stability but improving solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.